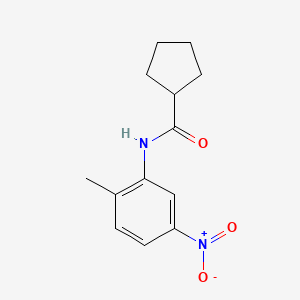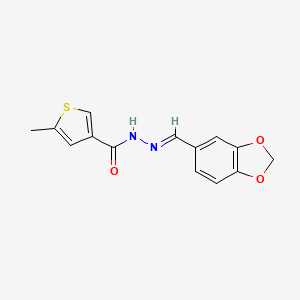
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide, also known as BMTCH, is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential applications in drug development. BMTCH is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects on neuronal activity. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been shown to modulate the activity of ion channels, such as the voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the inflammatory response. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the programmed cell death pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide and to determine its potential side effects.
Direcciones Futuras
There are several future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide, including the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to investigate the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide as a therapeutic agent for various neurological and psychiatric disorders, such as epilepsy, depression, and Alzheimer's disease. Furthermore, studies are needed to investigate the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide as a chemotherapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia. Finally, studies are needed to investigate the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide as a modulator of the immune system, which could have implications for the treatment of autoimmune diseases.
Métodos De Síntesis
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide can be synthesized using various methods, including the reaction of 5-methyl-3-thiophenecarbohydrazide with salicylaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Other methods for synthesizing N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide include the reaction of 5-methyl-3-thiophenecarbohydrazide with salicylaldehyde in the presence of p-toluenesulfonic acid and the reaction of 5-methyl-3-thiophenecarbohydrazide with salicylaldehyde in the presence of acetic anhydride.
Aplicaciones Científicas De Investigación
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities in various animal models. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. Furthermore, N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-4-11(7-20-9)14(17)16-15-6-10-2-3-12-13(5-10)19-8-18-12/h2-7H,8H2,1H3,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCHYTORAYOKHU-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylthiophene-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)
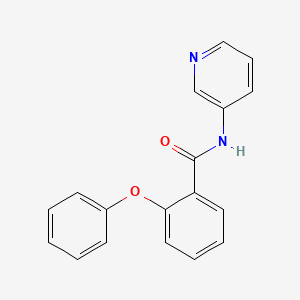
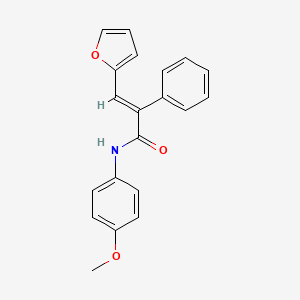
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)

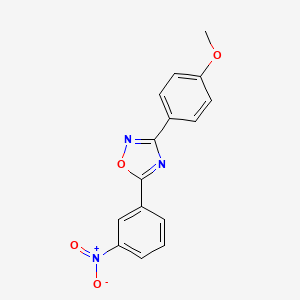
![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)

![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)
